2-Bromo-3-tetradecylthiophene
Overview
Description
2-Bromo-3-tetradecylthiophene is an organic compound with the molecular formula C18H31BrS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the second position and a tetradecyl group at the third position of the thiophene ring. This compound is typically a colorless to red to green clear liquid and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-tetradecylthiophene can be synthesized through the bromination of 3-tetradecylthiophene. The reaction involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-tetradecylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Polymerization Reactions: The compound can undergo polymerization to form polythiophenes, which are useful in electronic applications
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Polymerization Reactions: Catalysts such as iron(III) chloride or palladium complexes are used in the presence of a suitable solvent
Major Products:
Substitution Reactions: The major products are substituted thiophenes with various functional groups.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Polymerization Reactions: The major products are polythiophenes with varying degrees of polymerization
Scientific Research Applications
2-Bromo-3-tetradecylthiophene has several applications in scientific research, including:
Organic Electronics: It is used as a building block for the synthesis of polythiophenes, which are important materials in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: The compound is used in the development of conductive polymers and other advanced materials with unique electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and functional materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-tetradecylthiophene primarily involves its reactivity as a brominated thiophene derivativeAdditionally, the thiophene ring’s electronic properties facilitate its use in polymerization reactions to form conductive polymers .
Comparison with Similar Compounds
2-Bromo-3-hexylthiophene: Similar in structure but with a shorter alkyl chain.
2-Bromo-3-octylthiophene: Similar in structure but with an octyl group instead of a tetradecyl group.
2-Bromo-3-dodecylthiophene: Similar in structure but with a dodecyl group
Uniqueness: 2-Bromo-3-tetradecylthiophene is unique due to its longer tetradecyl chain, which imparts distinct physical and chemical properties. The longer alkyl chain enhances the compound’s solubility in organic solvents and its ability to form stable films, making it particularly useful in applications requiring high-performance materials .
Properties
IUPAC Name |
2-bromo-3-tetradecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h15-16H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUPSYVDGUEWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736788 | |
Record name | 2-Bromo-3-tetradecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500199-09-7 | |
Record name | 2-Bromo-3-tetradecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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